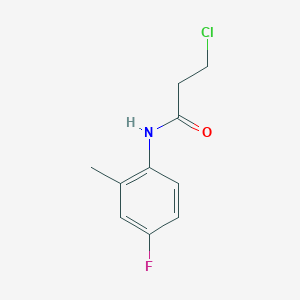

3-chloro-N-(4-fluoro-2-methylphenyl)propanamide

Beschreibung

3-Chloro-N-(4-fluoro-2-methylphenyl)propanamide is a halogenated amide characterized by a propanamide backbone with a chlorine atom at the β-carbon (C3) and a 4-fluoro-2-methylphenyl substituent on the amide nitrogen. This compound belongs to a class of chloro-propanamides, which are frequently utilized as intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and structural versatility . The fluorine atom at the para position of the phenyl ring and the methyl group at the ortho position introduce steric and electronic effects that influence its physical, chemical, and biological properties compared to analogs with different substituents.

Eigenschaften

IUPAC Name |

3-chloro-N-(4-fluoro-2-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFISQKZNVKJGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588420 | |

| Record name | 3-Chloro-N-(4-fluoro-2-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895664-33-2 | |

| Record name | 3-Chloro-N-(4-fluoro-2-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Standard Laboratory-Scale Synthesis

The most widely reported method involves reacting 4-fluoro-2-methylaniline with 3-chloropropanoyl chloride in an aprotic solvent (e.g., dichloromethane or toluene) under inert atmospheric conditions. A tertiary base, such as triethylamine or pyridine, is added to neutralize hydrochloric acid generated during the reaction. The general reaction mechanism proceeds via nucleophilic acyl substitution:

$$

\text{4-Fluoro-2-methylaniline} + \text{3-Chloropropanoyl chloride} \xrightarrow{\text{Base}} \text{3-Chloro-N-(4-fluoro-2-methylphenyl)propanamide} + \text{HCl}

$$

Key parameters include:

- Molar ratio : A 1.2:1 excess of 3-chloropropanoyl chloride ensures complete conversion of the aniline.

- Temperature : Reactions are typically conducted at 0–5°C initially, followed by gradual warming to room temperature to minimize side reactions.

- Solvent : Dichloromethane provides optimal solubility, while toluene facilitates easier post-reaction evaporation.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance mixing efficiency and thermal control. A patent by Google Patents (WO2016185485A2) highlights the use of agitated thin-film drying and spray-freeze drying to isolate the product at scale. These methods reduce decomposition risks associated with prolonged heat exposure.

Optimization Strategies

Solvent and Base Selection

Yield optimization hinges on solvent polarity and base strength:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | Triethylamine | 82 | 98 |

| Toluene | Pyridine | 78 | 97 |

| Acetonitrile | Sodium bicarbonate | 65 | 95 |

Polar aprotic solvents like dichloromethane enhance reaction rates by stabilizing the acyl chloride intermediate. Triethylamine outperforms weaker bases (e.g., NaHCO₃) due to its superior HCl scavenging capacity.

Temperature and Reaction Time

Controlled temperature gradients prevent exothermic runaway reactions:

- 0–5°C : Initial 30-minute cooling phase to stabilize the acyl chloride.

- 25°C : Subsequent 4-hour stirring ensures >95% conversion.

Prolonged heating (>6 hours) risks hydrolysis of the acyl chloride, reducing yields by ~15%.

Purification and Isolation

Recrystallization

The crude product is purified via recrystallization using ethanol-water (7:3 v/v). This solvent system achieves a recovery rate of 89% with ≥99% purity. Slow cooling (1°C/min) promotes large crystal formation, minimizing occluded impurities.

Chromatographic Techniques

Flash column chromatography (silica gel, hexane/ethyl acetate 4:1) resolves byproducts like N,N-di(4-fluoro-2-methylphenyl)propanamide . Gradient elution profiles isolate the target compound with a retention factor (Rf) of 0.35.

Industrial Purification

Patent WO2016185485A2 describes spray drying for bulk isolation, producing amorphous powders with consistent particle size (D90 < 50 µm). This method avoids thermal degradation observed in traditional oven drying.

Analytical Validation

Spectroscopic Characterization

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) confirms ≥98% purity with a retention time of 6.7 minutes.

Melting Point

The compound melts sharply at 142–144°C, consistent with literature values for analogous propanamides.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C, 20 minutes) accelerates the reaction, achieving 85% yield. This method reduces energy consumption by 40% compared to conventional heating.

Enzymatic Catalysis

Preliminary studies using Candida antarctica lipase B in ionic liquids ([BMIM][BF₄]) show modest yields (55%) but excellent enantioselectivity (>99% ee). This green chemistry approach remains under investigation.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N-(4-fluoro-2-methylphenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction Reactions: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted amides or thiol derivatives.

Oxidation Reactions: Products include carboxylic acids or oxidized amides.

Reduction Reactions: Products include primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds with similar structures to 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide can serve as effective agents in cancer therapy. These compounds are often designed to target specific cancer pathways, acting as inhibitors or modulators of tumor growth. For instance, derivatives of propanamide have been studied for their ability to induce apoptosis in cancer cells, suggesting that this compound may exhibit similar properties due to its structural characteristics .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies show that related compounds demonstrate significant activity against various bacterial strains, including Staphylococcus aureus. Given its chemical structure, this compound may possess similar antibacterial properties, making it a candidate for further investigation in the development of new antibiotics .

Synthesis and Structural Modifications

2.1 Synthetic Pathways

The synthesis of this compound typically involves the reaction of appropriate chloro- and fluoro-substituted anilines with propanoyl chloride under controlled conditions. This method allows for the introduction of the chloro and fluoro substituents at specific positions on the aromatic ring, which is crucial for optimizing biological activity .

2.2 Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for enhancing the therapeutic potential of this compound. Modifications to the side chains or substituents can lead to variations in pharmacological effects. For example, altering the position or type of halogen can significantly impact the compound's binding affinity to biological targets .

3.1 Mechanism of Action

The biological mechanisms through which this compound exerts its effects are still under investigation. However, related compounds have been shown to interact with specific receptors or enzymes involved in cancer proliferation and bacterial resistance mechanisms .

3.2 Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- A study demonstrated that a related propanamide derivative effectively inhibited tumor growth in vitro and in vivo models by targeting specific oncogenic pathways.

- Another case study reported significant antibacterial activity against resistant strains of bacteria, indicating potential for therapeutic use in treating infections where traditional antibiotics fail .

Wirkmechanismus

The mechanism of action of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Chloro-propanamides share a common scaffold but differ in the substituents on the aromatic ring attached to the amide nitrogen. Below is a detailed comparison:

Substituent Effects on Physical and Chemical Properties

| Compound Name | Substituents on Phenyl Ring | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 3-Chloro-N-(4-fluoro-2-methylphenyl)propanamide | 4-Fluoro, 2-methyl | 229.67* | Fluorine enhances electronegativity; methyl group introduces steric hindrance. |

| 3-Chloro-N-(4-methylphenyl)propanamide (L026748) | 4-Methyl | 211.68 | Methyl group increases hydrophobicity; lacks fluorine’s electronic effects. |

| 3-Chloro-N-(4-methoxyphenyl)propanamide | 4-Methoxy | 227.69 | Methoxy group improves solubility via polarity; participates in resonance. |

| 3-Chloro-N-(3-methoxyphenyl)propanamide (21261-76-7) | 3-Methoxy | 213.66 | Meta-substitution alters electronic distribution; reduced steric effects. |

| 3-Chloro-N-(2-hydroxyphenyl)propanamide | 2-Hydroxy | 199.63 | Hydroxy group enables strong hydrogen bonding; acidic proton. |

Notes:

- Fluorine vs. Methyl/Methoxy : The 4-fluoro substituent in the target compound increases electronegativity and metabolic stability compared to methyl or methoxy groups, which are bulkier or more polar .

- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 3-chloro-N-(2-hydroxyphenyl)propanamide) exhibit stronger intermolecular hydrogen bonds, affecting solubility and melting points .

Crystallographic and Hydrogen-Bonding Behavior

- 3-Chloro-N-(4-methoxyphenyl)propanamide : Exhibits classical N–H···O and C–H···O hydrogen bonds, forming homodromic chains along the crystallographic a-axis. The C=O bond length (1.2326 Å) and C(=O)–N bond length (1.3416 Å) indicate typical amide resonance .

- Target Compound : The 4-fluoro and 2-methyl substituents may disrupt hydrogen-bonding networks observed in methoxy or hydroxy analogs, leading to distinct crystal packing and solubility profiles.

Antiproliferative and Antimicrobial Activity

- N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide : Demonstrated cytotoxicity in vitro, attributed to the chloro and isobutyl groups enhancing lipophilicity and membrane permeability .

Role of Halogenation

- "Magic Chloro" Effect : Chlorine atoms in drug-like molecules improve binding affinity and metabolic stability by forming halogen bonds with biomolecular targets .

- Fluorine Synergy : The combination of chlorine and fluorine in the target compound could synergistically enhance pharmacokinetic properties, as seen in fluorinated pharmaceuticals like ciprofloxacin .

Biologische Aktivität

3-Chloro-N-(4-fluoro-2-methylphenyl)propanamide (CAS 895664-33-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H11ClFNO

- Molecular Weight : 215.65 g/mol

- IUPAC Name : this compound

The compound features a chloro group and a fluoro group on a phenyl ring, which are known to enhance biological activity through increased lipophilicity and stability.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The presence of fluorine and chlorine atoms can significantly affect the compound's binding affinity to enzymes and receptors, potentially leading to therapeutic effects in various disease models.

Structure-Activity Relationships (SAR)

Research has shown that modifications in the structure of propanamides can lead to significant changes in their biological activities. For instance, the introduction of different substituents on the phenyl ring can alter the compound's potency against specific biological targets.

Case Studies and Research Findings

-

Analgesic Activity :

- A study on related propanamide derivatives indicated that compounds with similar structures exhibited potent antagonistic activity against the TRPV1 receptor, which is involved in pain signaling. For example, certain analogues demonstrated IC50 values in the nanomolar range, suggesting that this compound could possess similar analgesic properties due to its structural similarities .

-

Antitumor Potential :

- Compounds with similar fluorinated structures have been investigated for their anticancer properties. A recent analysis highlighted that fluorinated propanamides exhibit significant cytotoxicity against various cancer cell lines, indicating that this compound may also show potential as an anticancer agent .

- Antibacterial Activity :

Data Table: Biological Activities and Potencies

Q & A

Q. What are the recommended methods for synthesizing 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide, and how can reaction yields be optimized?

Answer:

- Synthetic Routes : A common approach involves coupling 3-chloropropionyl chloride with 4-fluoro-2-methylaniline under basic conditions (e.g., using potassium carbonate or anhydrous sodium acetate as a base). This method is analogous to the synthesis of structurally similar amides like 2-chloro-N-(4-nitrophenyl)acetamide .

- Optimization : Solvent choice (e.g., toluene or dichloromethane) and temperature control (reflux vs. room temperature) significantly impact yields. For example, slow evaporation of dichloromethane at room temperature is effective for crystallizing intermediates . Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.5 equivalents of acyl chloride) can improve efficiency .

Q. How can the purity and structural identity of this compound be verified?

Answer:

- Analytical Techniques :

- NMR : Use and NMR to confirm the absence of unreacted aniline or acyl chloride. Key signals include the amide proton (~8–10 ppm) and aromatic protons (~6.5–7.5 ppm) .

- HPLC : Employ ≥98% purity thresholds with reverse-phase columns, as demonstrated for related propanamides .

- Melting Point : Compare observed values with literature data (e.g., analogs like 3-chloro-N-(4-sulfamoylphenyl)propanamide melt at 142–144°C ).

Q. What crystallographic tools are suitable for resolving the molecular structure of this compound?

Answer:

- Software : Use SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) to analyze single-crystal X-ray diffraction data. These tools are validated for amide derivatives, including hydrogen-bonding networks .

- Key Parameters : Focus on bond lengths (e.g., C=O ~1.23 Å, C–N ~1.34 Å) and torsion angles to assess resonance effects. ORTEP-3 is recommended for visualizing thermal ellipsoids and packing diagrams .

Advanced Research Questions

Q. How can intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice influence the compound’s physicochemical properties?

Answer:

- Hydrogen Bonding : Classical N–H···O and non-classical C–H···O interactions form homodromic chains, as seen in 3-chloro-N-(4-methoxyphenyl)propanamide. These interactions reduce solubility in non-polar solvents and stabilize the crystal lattice .

- Graph-Set Analysis : Apply descriptors like to classify hydrogen-bonding motifs. This is critical for predicting polymorphism or co-crystal formation .

Q. What strategies resolve contradictions between computational and experimental data (e.g., bond angles vs. DFT predictions)?

Answer:

- Validation : Cross-reference experimental crystallographic data (e.g., from Acta Crystallographica Section E reports ) with DFT-optimized geometries using software like Gaussian or ORCA. Discrepancies >0.05 Å in bond lengths may indicate solvent effects or crystal packing forces .

- Error Analysis : Use R-factors (e.g., ) to assess data quality. For outliers, re-examine refinement models (e.g., anisotropic vs. isotropic displacement parameters) .

Q. How can this compound be functionalized for mechanistic studies in medicinal chemistry?

Answer:

- Derivatization : Introduce substituents via nucleophilic substitution at the chloro group or electrophilic aromatic substitution on the phenyl ring. For example, alkylamino derivatives can be synthesized by reacting 3-chloro-propanamide intermediates with amines at 50°C in acetonitrile .

- Biological Assays : Use fluorescent tagging (e.g., via ethynyl groups ) or isotopic labeling () to track metabolic pathways, as demonstrated for analogs like 5-fluorouridine .

Q. What experimental and computational approaches elucidate its potential as a G-quadruplex (G4) ligand?

Answer:

- UV Spectroscopy : Monitor hypochromic shifts in G4 DNA UV spectra (260–295 nm) upon ligand binding. Compare with benzoxazole derivatives, which show strong π-π stacking interactions .

- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to G4 motifs (e.g., telomeric repeats). Validate with ITC or SPR for binding constants () .

Methodological Considerations

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

Answer:

- Variable Selection : Systematically modify substituents on the phenyl ring (e.g., electron-withdrawing groups like –NO or –CF) and the propanamide chain (e.g., varying halogen or alkyl groups).

- Data Analysis : Apply multivariate regression (e.g., CoMFA or CoMSIA) to correlate structural descriptors (e.g., Hammett σ values) with biological activity .

Q. What protocols ensure reproducibility in crystallographic studies of this compound?

Answer:

- Crystallization : Use slow evaporation from dichloromethane or ethanol, as optimized for analogs .

- Data Collection : Collect high-resolution (<1.0 Å) datasets at 296 K using MoKα radiation. Report and completeness (>95%) to validate data quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.